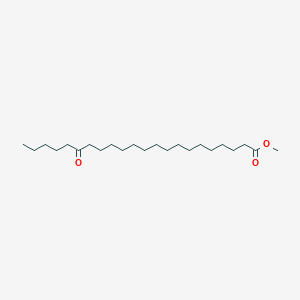

Methyl 17-oxodocosanoate

Description

Methyl 17-oxodocosanoate is a methyl ester of a 22-carbon fatty acid (docosanoic acid) featuring a ketone functional group at the 17th position. Its molecular formula is C23H44O3, combining a long hydrophobic alkyl chain with polar ester and ketone groups. While specific data on this compound is sparse in the provided evidence, comparisons with structurally analogous esters and ketone-bearing compounds can elucidate its behavior.

Properties

CAS No. |

19271-80-8 |

|---|---|

Molecular Formula |

C23H44O3 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

methyl 17-oxodocosanoate |

InChI |

InChI=1S/C23H44O3/c1-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26-2/h3-21H2,1-2H3 |

InChI Key |

OFFCHQATCACNEB-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl Octacosanoate (CAS Not Provided)

- Structure : A 28-carbon methyl ester without additional functional groups.

- Key Differences :

- Chain Length : Longer alkyl chain (C28 vs. C22) reduces polarity and increases hydrophobicity.

- Functional Groups : Lacks a ketone group, leading to lower reactivity in oxidation or nucleophilic addition reactions.

- Safety Data : Classified using EU Regulation 1272/2008 guidelines, with hazards assessed via expert judgment and comparisons to similar substances .

11-Oxo-Betamethasone 17,21-Dipropionate

- Structure : A steroid derivative with ketone and ester groups.

- Key Differences: Backbone: Steroid framework vs. linear alkyl chain in Methyl 17-oxodocosanoate. Reactivity: The ketone in 11-oxo-betamethasone participates in steroid-specific metabolic pathways, unlike the aliphatic ketone in this compound.

- Stability: Stable under normal conditions but may release toxic fumes upon decomposition, a trait shared with many esters .

Brominated Aromatic Compound (CAS 1761-61-1)

- Structure : Features a bromine atom and carboxylic acid group (C7H5BrO2).

- Key Differences: Polarity: Higher solubility (0.687 mg/mL) due to the aromatic ring and bromine, whereas this compound’s solubility would depend on the ketone’s position and chain length.

Physical and Chemical Properties

Q & A

Q. How can interdisciplinary teams harmonize conflicting data on the compound’s toxicity profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.